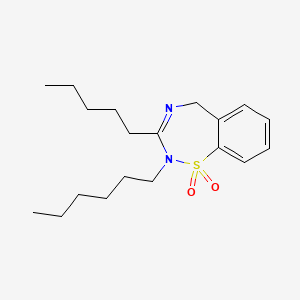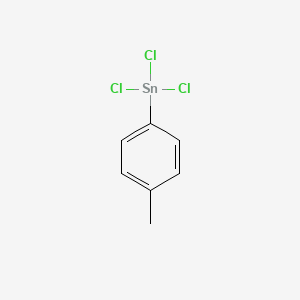![molecular formula C9H7LiO B14648727 Lithium, [(4-methoxyphenyl)ethynyl]- CAS No. 52999-18-5](/img/structure/B14648727.png)
Lithium, [(4-methoxyphenyl)ethynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium, [(4-methoxyphenyl)ethynyl]- is an organolithium compound that features a lithium atom bonded to a 4-methoxyphenyl group through an ethynyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, [(4-methoxyphenyl)ethynyl]- typically involves the reaction of 4-methoxyphenylacetylene with an organolithium reagent. One common method is the deprotonation of 4-methoxyphenylacetylene using butyllithium (BuLi) in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:
4-Methoxyphenylacetylene+BuLi→Lithium, [(4-methoxyphenyl)ethynyl]-+Butane
Industrial Production Methods
Industrial production of Lithium, [(4-methoxyphenyl)ethynyl]- may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium, [(4-methoxyphenyl)ethynyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the lithium compound under mild conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxyacetophenone.
Reduction: Formation of 4-methoxyphenylethane or 4-methoxyphenylethene.
Substitution: Formation of various substituted 4-methoxyphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Lithium, [(4-methoxyphenyl)ethynyl]- has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is utilized in the development of novel materials with unique electronic and optical properties.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Biological Studies: Research into its potential biological activities and interactions with biomolecules is ongoing.
Wirkmechanismus
The mechanism of action of Lithium, [(4-methoxyphenyl)ethynyl]- involves its ability to act as a nucleophile due to the presence of the lithium atom. The compound can readily participate in nucleophilic addition and substitution reactions. The ethynyl group provides a site for further functionalization, allowing the compound to interact with various molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium, [(4-methylphenyl)ethynyl]-
- Lithium, [(4-ethoxyphenyl)ethynyl]-
- Lithium, [(4-chlorophenyl)ethynyl]-
Uniqueness
Lithium, [(4-methoxyphenyl)ethynyl]- is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.
Conclusion
Lithium, [(4-methoxyphenyl)ethynyl]- is a versatile organolithium compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, materials science, and catalysis. Ongoing research continues to explore its full range of applications and mechanisms of action.
Eigenschaften
CAS-Nummer |
52999-18-5 |
|---|---|
Molekularformel |
C9H7LiO |
Molekulargewicht |
138.1 g/mol |
IUPAC-Name |
lithium;1-ethynyl-4-methoxybenzene |
InChI |
InChI=1S/C9H7O.Li/c1-3-8-4-6-9(10-2)7-5-8;/h4-7H,2H3;/q-1;+1 |
InChI-Schlüssel |
XDQJAWKLLCQWEN-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].COC1=CC=C(C=C1)C#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-](/img/structure/B14648646.png)
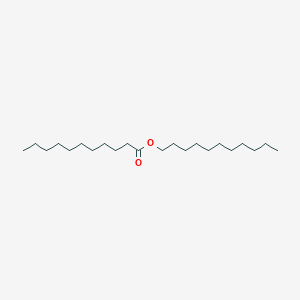
![{[Di(propan-2-yl)phosphanyl]methyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14648660.png)
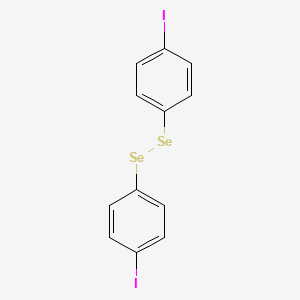
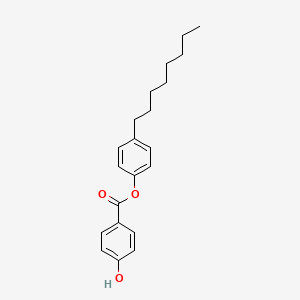
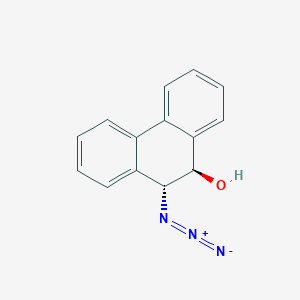
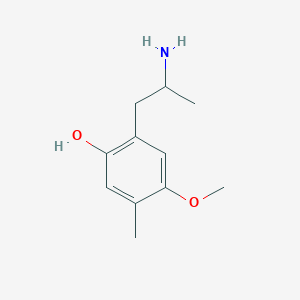
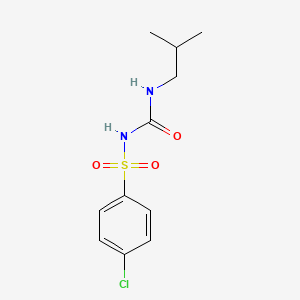
![3-[(3-Chlorophenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14648717.png)

![7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14648726.png)

